Dichlorodiisopropylether
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Dichlorodiisopropylether can be synthesized through the chlorination of diisopropyl ether. The reaction involves the substitution of hydrogen atoms in diisopropyl ether with chlorine atoms, typically using chlorine gas as the chlorinating agent under controlled conditions.
Industrial Production Methods: Industrial production of this compound involves the continuous chlorination process, where diisopropyl ether is exposed to chlorine gas in the presence of a catalyst. The reaction is carried out in a closed system to prevent the formation of explosive vapors and to ensure safety .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, forming various oxidation products.
Reduction: It can be reduced to form simpler compounds, although this is less common.
Substitution: The compound readily undergoes substitution reactions, particularly with halogens and other nucleophiles.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution Reagents: Halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are commonly used.
Major Products Formed:
Oxidation Products: Various chlorinated alcohols and ketones.
Reduction Products: Simpler ethers and alcohols.
Substitution Products: Halogenated ethers and other substituted derivatives.
Scientific Research Applications
Dichlorodiisopropylether has several applications in scientific research and industry:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in drug formulation and delivery.
Industry: Utilized in the production of paints, detergents, and other chemical products
Mechanism of Action
The mechanism of action of dichlorodiisopropylether involves its interaction with various molecular targets. It can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The compound’s ability to form peroxides upon exposure to air also contributes to its reactivity and potential toxicity .
Comparison with Similar Compounds
Diisopropyl Ether: A secondary ether used as a solvent, with a similar structure but lacking chlorine atoms.
Dichloromethane: A chlorinated solvent with different chemical properties and applications.
Chloroform: Another chlorinated compound used as a solvent and in medical applications.
Uniqueness: Dichlorodiisopropylether is unique due to its specific chlorination pattern and its ability to form peroxides, which distinguishes it from other ethers and chlorinated compounds.
Properties
CAS No. |
59308-48-4 |
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Molecular Formula |
C6H12Cl2O |
Molecular Weight |
171.06 g/mol |
IUPAC Name |
1,1-dichloro-2-propan-2-yloxypropane |
InChI |
InChI=1S/C6H12Cl2O/c1-4(2)9-5(3)6(7)8/h4-6H,1-3H3 |
InChI Key |
DLNUGFUWSWBWQZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(C)C(Cl)Cl |
Origin of Product |
United States |
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